N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
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Overview
Description
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound . The molecule also contains an isoquinoline group, which is a type of nitrogen-containing aromatic compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzotriazine and isoquinoline rings, and the attachment of these rings through an ethyl linker .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzotriazine and isoquinoline rings, as well as the amide group connecting these two rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzotriazine and isoquinoline rings, as well as the amide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzotriazine and isoquinoline rings, as well as the amide group .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated various synthetic routes and reactions involving triazine and quinoline derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, studies have shown the reactions of N-(Dichlormethylene)benzamide with aminoquinolines, leading to the formation of condensed oxo-s-triazines and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science (Reimlinge, Billiau, & Lingier, 1976). Another study focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, employing DFT methods to investigate the acid/base behavior and possible reaction paths, indicating the specificity of reactions involving such complex molecules (Batalha et al., 2019).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of triazine and quinoline derivatives. A notable study synthesized and characterized a sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which displayed moderate to excellent activities against various bacterial and fungal strains (Rajput & Sharma, 2021). This suggests the potential of such compounds in developing new antimicrobial agents.
Applications in Medicinal Chemistry
The research also extends to the potential therapeutic applications of these compounds. A study on the synthesis and antibacterial activities of quinolones containing heterocyclic substituents at the 7-position revealed that certain derivatives exhibit significant in vitro potency against Gram-positive organisms, underscoring the potential of these compounds in medicinal chemistry for developing new antibacterial drugs (Cooper, Klock, Chu, & Fernandes, 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(17-14-6-2-1-5-13(14)9-10-20-17)21-11-12-24-19(26)15-7-3-4-8-16(15)22-23-24/h1-10H,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZNQYVHVSFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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